

Cytochalasin O: A Technical Guide to its Fungal Origin and Isolation

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Compound of Interest

Compound Name: *Cytochalasin O*

Cat. No.: B15594501

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal sources, isolation methodologies, and biological targets of **Cytochalasin O**, a potent polyketide-derived metabolite. The information is curated for professionals in the fields of natural product chemistry, mycology, and drug discovery.

Fungal Sources of Cytochalasin O

Cytochalasin O, a member of the cytochalasan family of fungal metabolites, has been isolated from several endophytic and saprophytic fungi. The primary documented fungal producers of **Cytochalasin O** belong to the genera *Phomopsis* and *Hypoxylon*. Endophytic fungi, which reside within the tissues of living plants, are a particularly rich source of structurally diverse and biologically active cytochalasans.

Fungal Species	Host/Source	Reference
Phomopsis sp. xz-18	Endophyte from the stem of <i>Camptotheca acuminata</i>	
Hypoxylon terricola	Fungus culture	

While the table above lists the confirmed sources of **Cytochalasin O**, it is important to note that other species within the *Phomopsis* and *Xylaria* genera are prolific producers of a wide array of

cytochalasan analogs. This suggests that screening of other related fungal strains may yield additional sources of **Cytochalasin O** or novel, structurally related compounds.

Quantitative Data on Isolation

Obtaining precise, comparable yield data for **Cytochalasin O** from fungal fermentations is challenging due to variations in culture conditions, extraction methods, and reporting standards in the literature. However, publications on the isolation of cytochalasans from *Phomopsis* sp. provide some indication of the quantities that can be obtained from laboratory-scale cultures.

Fungal Strain	Culture Conditions	Isolated Amount of Cytochalasan	Reference
Phomopsis sp. shj2	Solid rice medium (42 days)	Cytochalasin H (25.1 mg)	
Phomopsis sp. xz-18	PDA solid medium (21 days, 40 L)	Not specified for Cytochalasin O, but 18 cytochalasins isolated in total	

It is crucial to note that these values represent the final isolated yields and not the fermentation titer. The yield of **Cytochalasin O** is influenced by numerous factors, including the specific fungal strain, composition of the culture medium, fermentation time, and the efficiency of the extraction and purification process. Optimization of these parameters is a critical step in scaling up production for further research and development.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the isolation of **Cytochalasin O** and related compounds, based on established procedures for *Phomopsis* species.

Fungal Culture and Fermentation

This protocol describes the solid-state fermentation of *Phomopsis* sp., a common method for inducing the production of secondary metabolites.

Materials:

- Culture of *Phomopsis* sp. (e.g., xz-18)
- Potato Dextrose Agar (PDA) plates
- Potato Dextrose (PD) broth
- Rice (autoclavable)
- Erlenmeyer flasks (500 mL)
- Sterile distilled water
- Incubator

Procedure:

- **Activation of Fungal Strain:** The *Phomopsis* sp. strain is cultured on PDA plates at 25-28°C for 7 days, or until sufficient mycelial growth is observed.
- **Seed Culture Preparation:** Mycelial plugs from the PDA plates are used to inoculate flasks containing PD broth. These flasks are then incubated at 28°C on a rotary shaker at 180 rpm for 5 days to generate a seed culture.
- **Solid-State Fermentation:**
 - Add approximately 80 g of rice and 120 mL of distilled water to each 500 mL Erlenmeyer flask.
 - Autoclave the flasks at 121°C for 30 minutes and allow them to cool to room temperature.
 - Inoculate each flask with 5.0 mL of the seed culture.
 - Incubate the flasks under static conditions at 28°C for 21 to 42 days.

Extraction of Crude Metabolites

This protocol details the extraction of secondary metabolites from the solid-state fermentation culture.

Materials:

- Ethyl acetate (EtOAc)
- Methanol (MeOH)
- Large beakers or containers
- Shaker
- Rotary evaporator

Procedure:

- The fermented rice substrate from each flask is soaked in ethyl acetate (EtOAc).
- The mixture is agitated on a shaker for 24 hours to ensure thorough extraction of the fungal metabolites.
- The EtOAc is decanted and filtered to remove the solid rice and mycelia.
- This extraction process is repeated three to four times to maximize the recovery of the compounds.
- The combined EtOAc extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of Cytochalasin O

This protocol outlines the chromatographic steps for the purification of **Cytochalasin O** from the crude extract.

Materials:

- Silica gel (for column chromatography)

- Sephadex LH-20
- Reversed-phase C18 silica gel
- Solvents: Chloroform (CHCl_3), Acetone, Methanol (MeOH), Water (H_2O), Petroleum ether
- High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

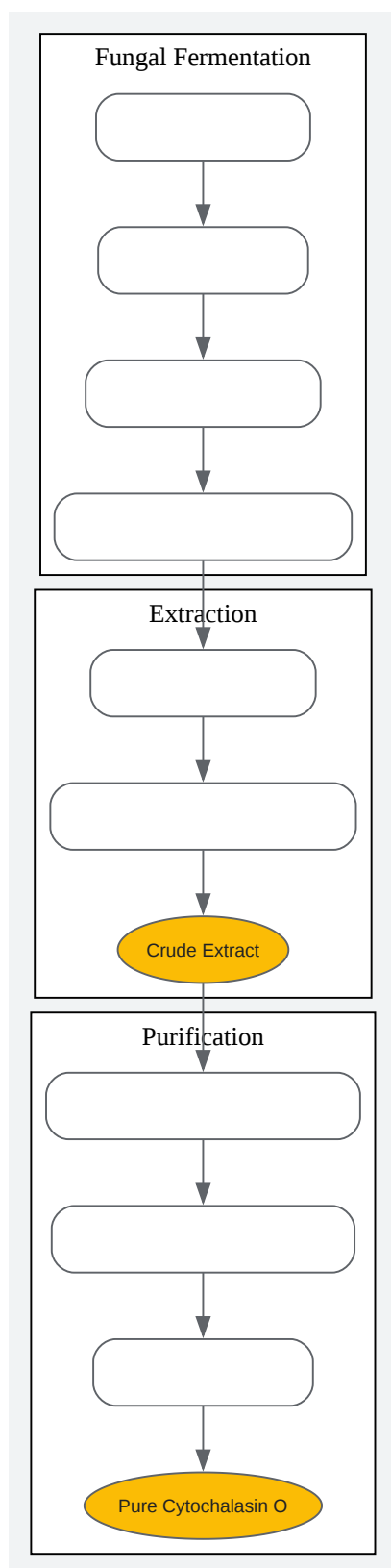
Procedure:

- Initial Fractionation (Silica Gel Chromatography):
 - The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
 - The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient is chloroform-acetone or petroleum ether-ethyl acetate.
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
- Size-Exclusion Chromatography (Sephadex LH-20):
 - Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their size.
- Reversed-Phase Chromatography:
 - Further purification is achieved using a reversed-phase C18 column. The column is eluted with a gradient of methanol and water.
- High-Performance Liquid Chromatography (HPLC):
 - The final purification of **Cytochalasin O** is performed by preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

- The purity of the isolated **Cytochalasin O** is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualizations

Experimental Workflow for Cytochalasin O Isolation

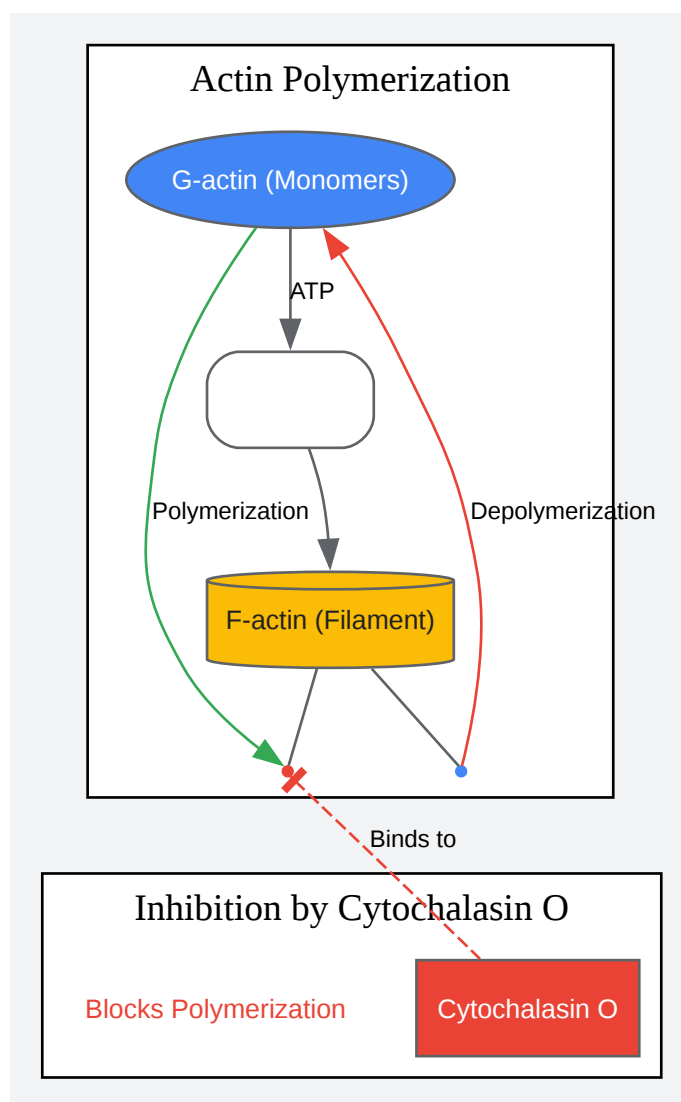


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Caption: Workflow for the isolation of **Cytochalasin O**.

Signaling Pathway: Actin Polymerization and Inhibition by Cytochalasin O

Cytochalasins, including **Cytochalasin O**, are well-known for their ability to disrupt actin polymerization. This is a critical cellular process involved in maintaining cell structure, motility, and division. Cytochalasins bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and thereby inhibits filament elongation.



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Caption: Inhibition of actin polymerization by **Cytochalasin O**.

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